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Introduction
Cyanine5.5 succinimidyl ester (Cy5.5-SE) is a reactive fluorescent dye belonging to the

cyanine dye family, which is characterized by its brightness and near-infrared (near-IR)

fluorescence emission.[1] The succinimidyl ester (SE) functional group allows for the covalent

conjugation of the dye to primary amines on proteins and other biomolecules.[2][3] This

property makes Cy5.5-SE a versatile tool for various biological applications, including flow

cytometry. In flow cytometry, Cy5.5-SE can be used for direct labeling of cells to track cell

proliferation and migration, or it can be conjugated to antibodies for immunophenotyping and

the analysis of specific cell surface or intracellular markers.[2][4] Its emission in the far-red

spectrum minimizes interference from cellular autofluorescence, thereby enhancing the signal-

to-noise ratio in multi-color flow cytometry experiments.[5]

Principle of Staining
Cy5.5-SE is a cell-permeant dye that covalently attaches to free primary amines on intracellular

and cell-surface proteins. The succinimidyl ester moiety reacts with these amines to form stable

amide bonds. When a labeled cell divides, the dye is distributed equally between the two

daughter cells, resulting in a progressive halving of the fluorescence intensity with each cell

division. This characteristic allows for the tracking of cell proliferation over several generations

by flow cytometry.[6]
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Spectral Properties
Proper instrument setup is crucial for the successful detection of Cy5.5-SE. The spectral

properties of Cy5.5 are summarized in the table below.

Property Wavelength (nm)

Excitation Maximum ~675 nm

Emission Maximum ~693 nm

Recommended Laser 633 nm (HeNe) or 640 nm (Red Diode)

Recommended Filter 695/40 BP or similar

Quantitative Data Summary
The following table provides a summary of key quantitative parameters for the use of Cy5.5-SE
and comparable dyes in flow cytometry. It is important to note that optimal concentrations and

conditions should be empirically determined for each cell type and experimental setup.[1]
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Parameter Value/Range Notes

Cy5.5-SE Stock Solution 1-10 mM in DMSO or DMF
Prepare fresh before use.

Store desiccated at -20°C.[5]

Direct Cell Labeling

Concentration
0.5 - 10 µM

Optimal concentration is cell-

type dependent and must be

titrated.[1]

Antibody Labeling (molar ratio) 8:1 to 12:1 (dye:antibody)
A good starting point for IgG

antibodies.[5]

Cell Concentration for Labeling 1 x 10⁶ to 1 x 10⁷ cells/mL
Higher concentrations can

improve labeling efficiency.[5]

Incubation Time (Direct Cell

Labeling)
15 - 30 minutes

Longer times may increase

toxicity.[7]

Incubation Temperature Room Temperature or 37°C

37°C can increase labeling

efficiency but may also affect

cell viability.[8]

Centrifugation Speed 300 - 400 x g
For washing and pelleting

cells.[5]

Experimental Protocols
Protocol 1: Direct Labeling of Cells for Proliferation
Assays
This protocol describes the direct labeling of a cell suspension with Cy5.5-SE for use in cell

proliferation assays.

Materials:

Cells of interest in single-cell suspension

Cy5.5-SE

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
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Phosphate-Buffered Saline (PBS), protein-free

Complete cell culture medium (containing serum)

FACS tubes (or microcentrifuge tubes)

Flow Cytometer

Procedure:

Preparation of Cy5.5-SE Stock Solution:

Shortly before use, prepare a 1-10 mM stock solution of Cy5.5-SE in anhydrous DMSO or

DMF. Vortex briefly to ensure the dye is fully dissolved.[5]

Cell Preparation:

Prepare a single-cell suspension of your target cells.

Wash the cells twice with protein-free PBS to remove any residual serum proteins that

could react with the dye.

Resuspend the cells in protein-free PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

Cell Staining:

Add the Cy5.5-SE stock solution to the cell suspension to achieve the desired final

concentration (start with a titration from 0.5 to 10 µM).

Immediately vortex the cells gently to ensure uniform labeling.

Incubate for 15-30 minutes at room temperature or 37°C, protected from light. Occasional

gentle mixing can improve labeling consistency.

Washing:

Quench the staining reaction by adding at least 5 volumes of complete cell culture medium

(containing serum). The proteins in the serum will react with any unbound Cy5.5-SE.
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Incubate for 5-10 minutes.

Centrifuge the cells at 300-400 x g for 5 minutes.

Discard the supernatant and wash the cell pellet twice with complete cell culture medium

or PBS.

Resuspension and Analysis:

Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g.,

PBS with 1-2% BSA).

(Optional) Add a viability dye to exclude dead cells from the analysis.[5]

Acquire the samples on a flow cytometer equipped with a 633 nm or 640 nm laser.

Protocol 2: Staining with a Cy5.5-Conjugated Antibody
This protocol outlines the procedure for staining cells with a primary antibody that has been

previously conjugated to Cy5.5.

Materials:

Cells of interest in single-cell suspension

Cy5.5-conjugated primary antibody

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

(Optional) Fc block reagent

(Optional) Viability dye

FACS tubes

Procedure:

Cell Preparation:
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Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow

Cytometry Staining Buffer.[5]

Fc Receptor Blocking (Optional but Recommended):

To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an

Fc block reagent for 10-15 minutes at 4°C.[5]

Antibody Staining:

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.

Add the predetermined optimal concentration of the Cy5.5-conjugated antibody to the

cells.

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[5]

Washing:

Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

Centrifuge at 300-400 x g for 5 minutes at 4°C.[5]

Carefully decant the supernatant.

Repeat the wash step twice.[5]

Resuspension and Data Acquisition:

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[5]

(Optional) Add a viability dye just before analysis to exclude dead cells.[5]

Acquire the samples on a flow cytometer equipped with a 633 nm or 640 nm laser.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Workflow for direct cell labeling with Cy5.5-SE for flow cytometry.
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Caption: Mechanism of Cy5.5-SE labeling of intracellular proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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